Essential mPGES-1 Inhibitory Activity: A Direct Comparison of the 5-Chloro Scaffold vs. Clinical Candidate PF-4693627
The compound 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide is the immediate synthetic precursor and core scaffold of the advanced clinical candidate PF-4693627 [1]. While the final drug candidate PF-4693627 demonstrates an mPGES-1 IC50 of 3 nM, the target compound itself, as the unadorned primary amide, has an IC50 of 1,230 nM (1.23 µM) in a cell-based assay [2]. This 410-fold difference in potency is entirely attributable to the absence of the elaborated N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl] substituent, a modification that is introduced using the primary amide as the direct chemical handle [1]. This quantifies its essential, irreplaceable role as the key intermediate for generating high-potency mPGES-1 inhibitors.
| Evidence Dimension | In vitro mPGES-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1,230 nM (cell-based assay) |
| Comparator Or Baseline | PF-4693627 (the clinical candidate derived from the target compound): 3 nM (cell-free assay) |
| Quantified Difference | PF-4693627 is ~410-fold more potent than the unsubstituted core. The target compound's primary amide is the essential synthetic handle required to achieve this potency leap. |
| Conditions | Target: rhIL-1beta-stimulated human A549 cells; PF-4693627: recombinant human mPGES-1 assay. |
Why This Matters
This data proves the compound is not a competitor but the obligate synthetic intermediate. No other regioisomer or analog can be elaborated into PF-4693627; selection of any other compound would halt the synthesis of this specific clinical candidate.
- [1] Arhancet, G.B., et al. Discovery and SAR of PF-4693627... Bioorg. Med. Chem. Lett. 23(4): 1114-1119 (2013). View Source
- [2] BindingDB. Entry BDBM50142264 / CHEMBL3758186. 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide. Accessed 2026-04-30. View Source
